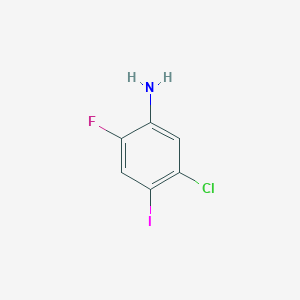

5-Chloro-2-fluoro-4-iodoaniline

Description

Significance of Aniline (B41778) Derivatives in Modern Organic Synthesis

Aniline and its derivatives are fundamental precursors in the production of a vast number of industrial and fine chemicals. sci-hub.sewikipedia.org Their importance stems from the versatile reactivity of the amino group and the aromatic ring, which can be readily functionalized. sci-hub.sewikipedia.org In modern organic synthesis, aniline derivatives serve as crucial intermediates for creating dyes, pigments, polymers, and, most notably, pharmaceuticals. sci-hub.seontosight.aiontosight.aibloomtechz.com Many analgesics, antihistamines, and antibacterial agents are built upon an aniline framework. ontosight.ai

The amino group (-NH2) on the aniline ring is a powerful electron-donating group, which activates the aromatic ring towards electrophilic substitution reactions, primarily at the ortho and para positions. wikipedia.org This high reactivity allows for the introduction of various functional groups, although it sometimes necessitates the use of a protecting group on the amine to achieve mono-substitution. wikipedia.org Furthermore, the amino group can be converted into a diazonium salt, which is an exceptionally versatile intermediate. wikipedia.org Through reactions like the Sandmeyer reaction, the diazonium group can be replaced by a wide range of substituents, including hydroxyls, cyanides, and halides, further expanding the synthetic utility of aniline derivatives. wikipedia.org

Contextualization of 5-Chloro-2-fluoro-4-iodoaniline within Multi-Halogenated Aromatic Systems

Multi-halogenated aromatic compounds are highly valued in organic chemistry because the different halogen atoms can serve as handles for selective chemical transformations. osaka-u.ac.jpresearchgate.net The varying reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) allows for sequential, site-selective reactions, such as cross-coupling reactions, enabling the efficient construction of complex, unsymmetrically substituted molecules. researchgate.netacs.org

This compound is a prime example of a multi-halogenated aromatic system where this differential reactivity is key. The presence of three different halogens—iodine, chlorine, and fluorine—on the aniline ring provides multiple, distinct reaction sites. The carbon-iodine bond is the most reactive and is typically targeted first in cross-coupling reactions. The fluorine atom, being the most electronegative, significantly influences the electronic properties of the ring, while its bond to carbon is the strongest and least reactive. This specific arrangement of halogens makes this compound a valuable and versatile building block for synthesizing complex, highly functionalized molecules. smolecule.com

Below is a data table outlining some of the key chemical properties of this compound.

| Property | Value |

| CAS Number | 1935087-03-8 synquestlabs.com |

| Molecular Formula | C₆H₄ClFIN synquestlabs.com |

| Molecular Weight | 271.458 g/mol chemsrc.com |

| Density | 2.1 g/cm³ chemsrc.com |

| Boiling Point | 296.2 °C at 760 mmHg chemsrc.com |

| Flash Point | 132.9 °C chemsrc.com |

Note: Data is compiled from publicly available chemical databases. chemsrc.com

Overview of Research Trajectories for Functionalized Halogenated Anilines

Research involving functionalized halogenated anilines is largely driven by their application as key intermediates in the synthesis of high-value products. A major trajectory is their use in the development of pharmaceuticals. For instance, substituted anilines are integral to the synthesis of various drug candidates. A notable example involves the use of a related ortho-iodoaniline, derived from 4-chloro-3-fluoroaniline, in a robust, multi-step synthesis of an intermediate for an HIV non-nucleoside reverse transcriptase inhibitor (NNRTI). acs.orgresearchgate.net This highlights the importance of these compounds in medicinal chemistry.

Another significant research area is the development of novel synthetic methodologies that exploit the unique reactivity of these compounds. chemrxiv.org The focus is often on achieving regioselective functionalization, where one halogen is selectively reacted while others remain intact for subsequent transformations. researchgate.net This has led to the development of advanced catalytic systems, including palladium- and carborane-based catalysts, for highly selective cross-coupling and halogenation reactions. osaka-u.ac.jpresearchgate.netchemrxiv.org

Furthermore, halogenated anilines are investigated for their role in materials science for creating advanced polymers and liquid crystals. smolecule.com In the field of agrochemicals, they serve as precursors for active ingredients in pesticides and herbicides. smolecule.com The study of halogenation processes themselves, including the formation of disinfection byproducts from aniline-related structures in water treatment, also constitutes an important research direction. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-fluoro-4-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFIN/c7-3-1-6(10)4(8)2-5(3)9/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAYGCSFLYULFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)I)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 2 Fluoro 4 Iodoaniline

Strategies for Regioselective Halogenation and Iodoaniline Precursor Synthesis

Achieving the desired substitution pattern on the aniline (B41778) ring requires careful control over the reaction sequence and conditions. Several methods have been developed to introduce chloro, fluoro, and iodo groups with high regioselectivity.

Direct Iodination Approaches

Direct iodination of anilines can be an effective method for introducing an iodine atom onto the aromatic ring. One common approach utilizes a combination of iodine (I2) and a weak base, such as sodium bicarbonate (NaHCO3), in an aqueous solution. google.com For instance, the iodination of 2-fluoroaniline (B146934) can be achieved by treating it with iodine and sodium bicarbonate in water at elevated temperatures (60-80°C). google.com This method often leads to the para-iodinated product due to the directing effects of the amino group. google.comgoogle.com The use of N-iodosuccinimide (NIS) is another popular method for the iodination of anilines and other activated aromatic compounds. organic-chemistry.org The reactivity of NIS can be enhanced with catalytic amounts of acids like trifluoroacetic acid. organic-chemistry.org

Multi-Step Syntheses from Commercially Available Halogenated Anilines

A robust and frequently employed strategy involves a multi-step synthesis starting from commercially available halogenated anilines. A notable example is the synthesis of the target compound from 4-chloro-3-fluoroaniline. acs.orgresearchgate.net This process typically begins with the protection of the amino group, often with a Boc (tert-butyloxycarbonyl) group. This is followed by a regioselective iodination at the C-2 position. Subsequent deprotection of the amino group yields the desired 5-chloro-4-fluoro-2-iodoaniline. acs.orgresearchgate.net This multi-step approach offers excellent control over the regiochemistry, preventing the formation of undesired isomers. researchgate.net

Another variation starts with 3-chloro-4-fluoroaniline. Following a protocol reported by Xiao et al., this aniline derivative can be treated with sodium bicarbonate and iodine in water at a controlled temperature (10-15 °C) to yield 5-chloro-2-fluoro-4-iodoaniline. rsc.org

Palladium-Catalyzed Synthetic Routes for Aromatic Amines

Palladium-catalyzed reactions have become indispensable in modern organic synthesis for the formation of carbon-nitrogen bonds. While direct palladium-catalyzed synthesis of this compound is less commonly reported, related methodologies highlight the potential of this approach. For instance, palladium-catalyzed amination of cyclic iodonium (B1229267) salts with electron-deficient anilines has been demonstrated for the synthesis of N-arylated carbazoles. nih.gov This suggests that palladium catalysis could be adapted for the synthesis of complex anilines. The Larock indole (B1671886) synthesis, a palladium-catalyzed heteroannulation of 2-iodoanilines with alkynes, further showcases the utility of palladium in manipulating iodoaniline intermediates. ub.edu

Conversion of Nitro Precursors to Amino Groups

An alternative synthetic pathway involves the preparation of a nitro-substituted precursor, which is then reduced to the corresponding aniline. For example, 1-chloro-5-fluoro-4-iodo-2-nitrobenzene (B2523783) can be synthesized and subsequently reduced to this compound.

Catalytic hydrogenation is a widely used and efficient method for this transformation. The reduction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is generally high-yielding and clean. Other reducing agents, such as iron powder in the presence of an acid like hydrochloric acid (Fe/HCl), can also be employed, though there is a risk of dehalogenation under these conditions. The selective hydrogenation of halogenated nitroaromatics is crucial, and various catalytic systems have been developed to achieve high chemoselectivity, minimizing the loss of halogen substituents. ccspublishing.org.cnrsc.org

Table 1: Comparison of Reduction Methods for Nitro Precursors

| Method | Reagents/Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 10% Pd/C, H₂ (50 psi) | EtOH, 25°C, 6 h | 1-Chloro-5-fluoro-4-iodo-2-aminobenzene | 90 | |

| Metal-Acid Reduction | Fe powder, HCl (conc.) | Reflux, 12 h | 2-Amino-5-fluoro-4-iodobenzene | 68 |

Optimization of Reaction Conditions and Process Efficiency for Target Compound Formation

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential.

Solvent Effects and Temperature Regimes

The choice of solvent can significantly influence the rate and selectivity of halogenation and other synthetic steps. For iodination reactions, solvents such as methanol, isopropanol, and dimethylformamide (DMF) have been studied. The dielectric constant of the medium can affect the reaction rate, particularly in ion-dipole type reactions. In some cases, the use of greener solvents like 2-MeTHF has been shown to improve yields in related copper-catalyzed amination reactions. nih.gov

Temperature is another critical parameter that must be controlled to achieve the desired regioselectivity and prevent side reactions. For instance, in the bromination of 2-fluoroaniline, temperatures between 0°C and -50°C are necessary to achieve selective bromination at the 4-position while minimizing the formation of dibrominated byproducts. google.com Similarly, controlling the temperature during iodination is crucial for regioselectivity. rsc.org In catalytic hydrogenations, the temperature is typically kept moderate (e.g., 30°C) to ensure the selective reduction of the nitro group without affecting the halogen substituents. ccspublishing.org.cn

Catalyst Systems and Ligand Design (e.g., Copper(I) iodide-mediated reactions, Palladium catalysts)

The synthesis of complex halogenated anilines frequently employs transition metal catalysis, with copper and palladium-based systems being particularly prominent. These catalysts offer pathways for C-N and C-X (halogen) bond formation that are otherwise challenging.

Copper(I) Iodide-Mediated Reactions: Copper-catalyzed reactions, particularly the Ullmann condensation, have been a cornerstone for the arylation of amines. acs.org The classic Ullmann coupling, however, often requires harsh conditions. Modern advancements focus on the use of ligands to improve catalyst efficacy and reaction conditions. For instance, the combination of Copper(I) iodide (CuI) with ligands such as ethylene (B1197577) glycol or dipivaloylmethane has been shown to facilitate the coupling of aryl iodides and alkylamines under milder conditions. acs.org In the context of aniline synthesis, CuI nanoparticles have been utilized to catalyze the selective formation of anilines from aryl halides and ammonia (B1221849), often in the absence of organic solvents. organic-chemistry.org Furthermore, the use of CuI with ligands like 4-hydroxy-L-proline enables the smooth coupling of aqueous ammonia with aryl bromides to produce primary arylamines. organic-chemistry.org These copper-mediated systems are valued for their functional group tolerance and are often more cost-effective compared to palladium-based catalysts. mdpi.com

Palladium Catalysts: Palladium catalysts are highly effective for cross-coupling reactions, offering a versatile tool for constructing the substituted aniline core. The Buchwald-Hartwig amination is a key palladium-catalyzed reaction for forming C-N bonds. For the synthesis of related halogenated anilines, catalyst systems involving palladium complexes are frequently employed. For example, a system comprising three (dibenzylideneacetone) dipalladium(0) (Pd₂(dba)₃) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) is used to catalyze the reaction between 2-fluoro-4-bromaniline and various amines. google.com

Palladium on carbon (Pd/C) is another robust catalyst used in the hydrogenation of halogenated aromatic nitro compounds to yield the corresponding anilines. chemicalbook.com This method is advantageous for its efficiency and the ease of catalyst separation by filtration. Additionally, palladium catalysts are crucial in annulation reactions, such as the synthesis of indoles from iodoanilines and ketones, which underscores their utility in building more complex heterocyclic structures from halogenated aniline precursors. acs.org The choice of ligand, such as dialkyl biheteroaryl phosphines, is critical in palladium-catalyzed aminations to suppress the formation of side products like aryl alcohols and diarylamines. organic-chemistry.org

Table 1: Comparison of Catalyst Systems in Halogenated Aniline Synthesis

| Catalyst System | Key Features | Typical Ligands | Reaction Type | Reference |

|---|---|---|---|---|

| Copper(I) Iodide (CuI) | Cost-effective, good functional group tolerance. | Ethylene glycol, 4-hydroxy-L-proline, N,N'-dimethylethylenediamine | Ullmann Coupling, Amination | acs.orgorganic-chemistry.orgambeed.com |

| Palladium on Carbon (Pd/C) | Heterogeneous, easily separable, effective for hydrogenation. | N/A | Nitro Group Reduction | chemicalbook.com |

| Pd₂(dba)₃ | Homogeneous, high catalytic activity for cross-coupling. | Xantphos, Dialkyl biheteroaryl phosphines | Buchwald-Hartwig Amination, Cross-Coupling | organic-chemistry.orggoogle.com |

Control of Regioisomeric Purity and Minimization of By-product Formation

A primary challenge in the synthesis of polysubstituted aromatics like this compound is controlling the position of the incoming substituents (regioselectivity). Undesired regioisomers can be difficult to separate, leading to lower yields and complex purification procedures.

A robust synthetic strategy for a related compound, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, starts with the commercially available 4-chloro-3-fluoroaniline. acs.orgacs.org This starting material predefines the relative positions of the chloro and fluoro groups, thus preventing the formation of their regioisomers during subsequent steps. The key step is a regioselective iodination. acs.orgacs.org By carefully selecting the starting material, the challenge of isomeric purity is effectively managed from the outset.

During the development of this synthesis, a significant by-product, 6-chloro-7-iodo-2(3H)-benzoxazolone, was identified in the iodination step. acs.orgacs.org The formation of this impurity was subsequently eliminated by optimizing the reaction conditions, although the specific conditions were not detailed in the source. acs.orgacs.org This highlights the importance of process development in minimizing by-product formation.

A direct synthesis of 4-chloro-5-fluoro-2-iodoaniline (B1426555) has been documented starting from 4-chloro-3-fluoroaniline. google.comgoogle.com The procedure involves reacting the aniline with iodine in the presence of sodium bicarbonate. An interesting aspect of this method is the sequential addition of the iodinating agent; after an initial reaction period of 18 hours, an additional portion of iodine is added and the reaction is stirred overnight. google.comgoogle.com This stepwise addition may be a strategy to control the reaction rate and improve the yield of the desired product while minimizing the formation of di-iodinated or other side products. One of the major advantages cited for a similar approach is the avoidance of generating regioisomeric products, which often require tedious chromatographic separations. acs.org

Table 2: Strategies for Purity Control

| Strategy | Description | Example | Benefit | Reference |

|---|---|---|---|---|

| Regiocontrolled Starting Material | Using a starting material where substituents are already in the desired positions. | Synthesis from 4-chloro-3-fluoroaniline. | Avoids formation of regioisomers. | acs.orgacs.org |

| Process Optimization | Modifying reaction conditions (e.g., temperature, reagent addition) to disfavor side reactions. | Elimination of 6-chloro-7-iodo-2(3H)-benzoxazolone formation. | Increases yield and purity. | acs.orgacs.org |

| Stepwise Reagent Addition | Adding a reagent in multiple portions over time. | Two-step addition of iodine in the iodination of 4-chloro-3-fluoroaniline. | Potentially better control over the reaction and minimization of by-products. | google.comgoogle.com |

Advanced Purification and Isolation Techniques for Halogenated Anilines

The final purity of this compound is highly dependent on the effectiveness of the purification and isolation techniques employed. Due to the crystalline nature of many anilines and their derivatives, a combination of methods is often used.

Chromatography: Flash column chromatography is a widely used technique for purifying halogenated anilines. nih.gov Silica gel is the most common stationary phase, with a mobile phase typically consisting of a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. nih.govrsc.org The ratio of the solvents is optimized to achieve effective separation of the target compound from impurities. nih.govrsc.org For more specialized separations, solid-phase extraction (SPE) can be employed. For example, Oasis HLB cartridges can be used to extract halogenated anilines from a reaction mixture, followed by elution with a solvent like ethyl acetate. rsc.org

Crystallization and Distillation: Recrystallization is a powerful technique for purifying solid compounds. It involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. orgsyn.org For aniline derivatives, solvents like hexanes are often used for recrystallization. orgsyn.org Trituration, which involves washing the solid product with a solvent in which it is sparingly soluble, can also be an effective purification step. orgsyn.org

For liquid anilines or those with sufficient volatility, distillation under reduced pressure is a viable purification method. google.com Steam distillation is a classic and effective method for purifying water-immiscible and steam-volatile compounds like aniline itself, as it allows the compound to distill at a temperature below its boiling point, preventing decomposition. vedantu.com

Liquid-Liquid Extraction and Washing: Before final purification, crude reaction mixtures are typically subjected to a work-up procedure involving liquid-liquid extraction. This separates the product from inorganic salts and water-soluble reagents. The organic layer containing the product is often washed sequentially with acidic solutions (like dilute HCl) to remove basic impurities, alkaline solutions (like sodium bicarbonate or sodium hydroxide) to remove acidic impurities, and brine to remove residual water before drying over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate. google.comgoogle.com

Table 3: Purification Techniques for Halogenated Anilines

| Technique | Principle | Application | Advantages | Reference |

|---|---|---|---|---|

| Flash Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Separation of product from by-products and unreacted starting materials. | High resolution, applicable to a wide range of compounds. | nih.govrsc.org |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid final products and intermediates. | Can yield very pure crystalline material; scalable. | orgsyn.org |

| Distillation (Steam/Vacuum) | Separation based on differences in boiling points. | Purification of liquid or volatile solid anilines. | Effective for removing non-volatile impurities; steam distillation prevents thermal decomposition. | google.comvedantu.com |

| Solid-Phase Extraction (SPE) | Partitioning of components between a solid phase and a liquid phase. | Rapid cleanup and concentration of samples. | Fast, uses less solvent than column chromatography. | rsc.org |

| Liquid-Liquid Extraction | Differential solubility of components in two immiscible liquid phases. | Initial work-up of reaction mixtures. | Removes inorganic salts and highly polar/non-polar impurities. | google.com |

Chemical Reactivity and Transformation of 5 Chloro 2 Fluoro 4 Iodoaniline

Reactions Involving the Amino Group

The amino group of 5-chloro-2-fluoro-4-iodoaniline readily participates in a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger molecular scaffolds.

Acylation and Amidation Reactions (e.g., Chloroacetylation)

The amino group of this compound can be acylated to form amides. A notable example is its reaction with chloroacetyl chloride. This reaction typically proceeds via nucleophilic acyl substitution, where the nitrogen atom of the aniline (B41778) attacks the electrophilic carbonyl carbon of the chloroacetyl chloride. This process is often carried out in a suitable solvent like dichloromethane (B109758) at reduced temperatures to control the reaction's exothermicity, followed by the addition of a base such as triethylamine (B128534) to neutralize the hydrogen chloride byproduct. The resulting N-(5-chloro-2-fluoro-4-iodophenyl)-2-chloroacetamide is a valuable intermediate for further synthetic modifications. For instance, this chloroacetamide derivative can be used in the synthesis of various heterocyclic compounds. rsc.org

The protection of the amino group through acylation is also a common strategy in multi-step syntheses. For example, reacting anilines like 2-fluoro-4-iodoaniline (B146158) with acyl chlorides such as pivaloyl chloride or acetyl chloride protects the amino group, allowing for subsequent reactions at other positions of the aromatic ring. google.comajrconline.org

Derivatization to Secondary Sulfonamides and Related Compounds

The amino group of anilines can be derivatized into sulfonamides. This is typically achieved by reacting the aniline with a sulfonyl chloride in the presence of a base. While specific examples for this compound are not prevalent in the provided search results, the general reactivity of anilines suggests its capability to form sulfonamides. This class of compounds is significant in medicinal chemistry, with many exhibiting a wide range of biological activities. researchgate.net

Diazotization and Subsequent Transformations

The amino group of this compound can undergo diazotization, a process that converts the primary aromatic amine into a diazonium salt. This is typically achieved by treating the aniline with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. acs.org The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations.

For instance, diazonium salts can be used in Sandmeyer reactions to introduce a wide range of substituents onto the aromatic ring, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups. acs.org While a specific Sandmeyer reaction for this compound is not detailed, the diazotization of the related 2-fluoro-4-iodoaniline is a known step in the preparation of 1-bromo-2-fluoro-4-iodobenzene. chemicalbook.com This suggests that the diazonium salt of this compound could similarly be transformed. It is important to note that reactions involving diazonium species can be hazardous and require careful handling. acs.org

Reactivity of Halogen Substituents (Chlorine, Fluorine, Iodine)

The three different halogen atoms on the benzene (B151609) ring of this compound exhibit distinct reactivities, which can be selectively exploited in various chemical transformations. The iodine atom is the most reactive towards metal-catalyzed cross-coupling reactions, followed by bromine and then chlorine. The fluorine atom is generally the least reactive in these types of reactions but plays a significant role in nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r) is a key reaction pathway for haloarenes, particularly those activated by electron-withdrawing groups. In polyfluoroarenes, the high electronegativity of fluorine atoms makes the aromatic ring susceptible to attack by nucleophiles. nih.gov While the fluorine atom in this compound is activating for SNA_r, the position of nucleophilic attack can be influenced by the other substituents.

In many cases, nucleophilic attack occurs at the position para to the activating group. nih.gov For instance, in 2-fluoro-4-iodopyridine, a related compound, nucleophilic substitution with amines occurs selectively at the 4-position, displacing the iodine. researchgate.net However, in other systems, the fluorine atom itself can be displaced. The outcome of a nucleophilic aromatic substitution reaction on this compound would depend on the specific nucleophile and reaction conditions employed. youtube.compreprints.org

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations due to the presence of the highly reactive iodine atom. researchgate.net

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate. The reactivity of halogens in Suzuki coupling generally follows the order I > Br > Cl. ajrconline.org Therefore, in this compound, the iodine atom is expected to be the primary site of reaction. This allows for the selective introduction of aryl or vinyl groups at the 4-position of the aniline ring. For example, 5-chloro-2-iodoaniline (B43998) has been successfully used in Suzuki coupling reactions to synthesize biphenyl (B1667301) derivatives. d-nb.info

Sonogashira Coupling:

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. mdpi.comsci-hub.se Similar to the Suzuki coupling, the high reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for selective alkynylation at the 4-position. researchgate.netnih.gov This reaction is a valuable method for constructing molecules containing an alkyne functional group.

Heck Reaction:

The Heck reaction is a palladium-catalyzed reaction of an alkene with an aryl or vinyl halide to form a substituted alkene. nih.govacs.org The iodine atom of this compound would be the preferred site for the Heck reaction, allowing for the introduction of a vinyl group at the 4-position. nih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction can be used to couple an amine with an aryl halide. acs.org In the case of this compound, the iodine atom would be the most reactive site, allowing for the selective introduction of a new amino group at the 4-position. researchgate.net This reaction provides a powerful method for the synthesis of complex diarylamines and other nitrogen-containing compounds.

| Reaction Type | Reacting Group | Key Reagents | Product Type |

| Acylation | Amino Group | Chloroacetyl chloride, Triethylamine | N-Arylacetamide |

| Diazotization | Amino Group | Sodium nitrite, Strong acid | Aryl diazonium salt |

| Suzuki Coupling | Iodine | Organoboron, Palladium catalyst | 4-Aryl/vinyl aniline |

| Sonogashira Coupling | Iodine | Terminal alkyne, Palladium/Copper catalyst | 4-Alkynyl aniline |

| Heck Reaction | Iodine | Alkene, Palladium catalyst | 4-Vinyl aniline |

| Buchwald-Hartwig Amination | Iodine | Amine, Palladium catalyst | N-Aryl/alkyl-4-aminoaniline |

Mechanistic Aspects of C-I Bond Activation and Functionalization

The functionalization of this compound predominantly hinges on the activation of the carbon-iodine (C-I) bond. This bond is the most labile among the carbon-halogen bonds in the molecule, making it the preferred site for oxidative addition to low-valent transition metal catalysts, most notably palladium(0) complexes. nih.govuvic.ca

The generally accepted mechanism for this activation in palladium-catalyzed reactions begins with the formation of a coordinatively unsaturated Pd(0) species. uvic.calibretexts.org This active catalyst undergoes oxidative addition to the C-I bond of the iodoaniline. This step is typically the rate-determining step in many cross-coupling catalytic cycles. The reactivity order for aryl halides in oxidative addition is Ar-I > Ar-Br > Ar-Cl, which underscores the selective activation of the C-I bond in this compound. uvic.ca The process involves the metal center inserting itself into the C-I bond, leading to a square planar Pd(II) intermediate. This transformation is formally a two-electron oxidation of the metal center. For aryl iodides, this process is believed to occur via a concerted mechanism involving a three-centered transition state. nih.govlibretexts.orgresearchgate.net

Another pathway for functionalization involves the formation of hypervalent iodine reagents. acs.orgacs.orgtcichemicals.com Organoiodine(III) compounds can be prepared from iodoarenes and used as powerful oxidizing or group-transfer agents. tcichemicals.comnsf.gov These reagents, such as (diacetoxyiodo)arenes or iodonium (B1229267) salts, can participate in a variety of transformations, including oxidative cyclizations and arylations, offering a metal-free alternative for certain functionalizations. acs.orgresearchgate.net The reactivity of these hypervalent iodine compounds stems from the weak and highly polarizable nature of the iodine-ligand bonds, which facilitates ligand exchange and reductive elimination. tcichemicals.com

Table 1: Key Mechanistic Steps in C-I Bond Functionalization

| Step | Description | Key Intermediates | Influencing Factors |

| Oxidative Addition (Pd Catalysis) | Insertion of a Pd(0) complex into the C-I bond to form a Pd(II) species. uvic.calibretexts.orgyoutube.com | Aryl-Pd(II)-Iodide complex | Ligand choice, solvent polarity, electronic properties of the aryl iodide. |

| Migratory Insertion | Insertion of an unsaturated molecule (e.g., alkyne, alkene) into the Aryl-Pd bond. wikipedia.org | Vinyl- or Alkyl-Pd(II) complex | Steric and electronic properties of the inserting molecule. |

| Reductive Elimination | Formation of the final product and regeneration of the Pd(0) catalyst. beilstein-journals.org | Final coupled product, Pd(0) complex | Geometry of the Pd(II) complex. |

| Hypervalent Iodine Reagent Formation | Oxidation of the iodine atom to a higher oxidation state (e.g., I(III)). tcichemicals.comnsf.gov | Ar-I(OAc)₂, Ar₂I⁺X⁻ | Oxidizing agent, reaction conditions. |

Formation of Advanced Molecular Scaffolds and Heterocycles

The ortho-iodoaniline motif is a powerful precursor for the synthesis of a variety of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and materials science.

The synthesis of indole (B1671886) scaffolds from ortho-iodoanilines is a well-established and versatile strategy. Several named reactions, predominantly palladium-catalyzed, leverage the reactivity of the C-I bond and the adjacent amino group.

The Larock indole synthesis is a one-pot reaction that combines an ortho-iodoaniline with a disubstituted alkyne using a palladium catalyst. wikipedia.orgsynarchive.comnih.gov The mechanism involves an initial oxidative addition of the C-I bond to Pd(0), followed by coordination and regioselective syn-insertion of the alkyne into the aryl-palladium bond. wikipedia.orgub.edu The resulting vinyl-palladium intermediate then undergoes an intramolecular nucleophilic attack by the aniline nitrogen, displacing the palladium and forming the indole ring after reductive elimination. nih.govub.edu This method is highly valued for its ability to construct 2,3-disubstituted indoles with good regioselectivity. nih.gov

Another prominent method is the Sonogashira coupling followed by cyclization . tandfonline.comresearchgate.net In this two-step sequence, the ortho-iodoaniline is first coupled with a terminal alkyne under standard Sonogashira conditions (a palladium catalyst, a copper(I) co-catalyst, and a base). The resulting ortho-alkynyl-aniline intermediate can then be cyclized, often under the same reaction conditions or with the addition of a suitable catalyst/reagent, to afford the indole ring. tandfonline.comrsc.org This approach allows for the synthesis of a wide array of 2-substituted indoles.

Table 2: Examples of Indole Synthesis from ortho-Iodoaniline Intermediates

| Reaction Name | Reactants | Catalyst System | Product Type | Ref. |

| Larock Indole Synthesis | o-Iodoaniline, Disubstituted Alkyne | Pd(OAc)₂, Base (e.g., K₂CO₃) | 2,3-Disubstituted Indoles | wikipedia.orgsynarchive.com |

| Sonogashira Coupling/Cyclization | o-Iodoaniline, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 2-Substituted Indoles | tandfonline.comresearchgate.net |

| Allene (B1206475) Coupling/Cyclization | o-Iodoaniline, Propargylic Bromide | Pd(0), In, NaI | Polysubstituted Indoles | acs.org |

The amino group of this compound can readily participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). ekb.egwikipedia.org This reaction involves a nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. eijppr.comejpmr.com These Schiff bases can be valuable intermediates themselves or the final target molecules, known for their coordination chemistry and biological activities. ekb.egwikipedia.org

Furthermore, condensation with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of more complex heterocyclic systems. For example, reaction with β-dicarbonyl compounds can serve as a pathway to quinoline (B57606) derivatives, a privileged scaffold in medicinal chemistry. unicamp.brresearchgate.netscispace.com The reaction of 2-iodoanilines with 1,3-dicarbonyl compounds in the presence of a copper catalyst can also yield polysubstituted indoles through a domino C-arylation and intramolecular condensation sequence. researchgate.net

Mechanistic Investigations of Reactions Involving 5 Chloro 2 Fluoro 4 Iodoaniline

Elucidation of Reaction Pathways and Identification of Intermediate Species

The reactivity of 5-chloro-2-fluoro-4-iodoaniline is dictated by the interplay of its functional groups—the amino group and the three different halogen substituents. The iodine atom, being the most labile halogen, is often the primary site of reaction, particularly in cross-coupling reactions. smolecule.com

In the synthesis of indole (B1671886) derivatives, a key structural motif in many biologically active compounds, this compound serves as a precursor. One established pathway involves the Boc protection of the amino group of a related aniline (B41778), followed by a regioselective iodination. acs.orgresearchgate.net Subsequent deprotection and cyclization of the resulting o-iodoaniline lead to the formation of the indole ring. acs.orgresearchgate.net During the iodination step, the formation of side products such as 6-chloro-7-iodo-2(3H)-benzoxazolone has been identified, highlighting the importance of carefully controlled reaction conditions to ensure the desired reaction pathway. acs.orgresearchgate.net

Another significant reaction pathway for o-iodoanilines involves coupling and cyclization with propargylic bromides. Mechanistic studies suggest that this transformation can proceed via the formation of allene (B1206475) intermediates, which then undergo further reactions to yield indole derivatives. The electronic properties of the allene intermediates play a crucial role in determining the regioselectivity of these reactions. acs.org

Furthermore, the amino group of this compound can be protected with various sulfonyl chlorides, such as 4-nitrobenzenesulfonyl chloride, in the presence of pyridine. acs.org This protection step is often a prerequisite for subsequent transformations, such as Mitsunobu reactions, to introduce chiral moieties. acs.org The nature of the protecting group can significantly influence the reaction pathway and the properties of the resulting products. acs.org

Density functional theory (DFT) studies have provided insights into the initial steps of certain reactions. For instance, in the context of glutathione (B108866) (GSH) conjugation, calculations suggest that the ipso-carbon (the carbon atom bearing the iodine) is the most electrophilic site in related 2-fluoro-4-haloanilines. researchgate.net This suggests that the initial step of the reaction is an ipso-addition of the GSH thiol. researchgate.net

Kinetic Studies and Determination of Reaction Rate Laws

Kinetic studies are essential for understanding the factors that influence the speed of a chemical reaction. For reactions involving substituted anilines, the rate is often dependent on the concentration of both the aniline and the other reactant. For example, in the oxidation of anilines by peroxydisulfate (B1198043), the reaction is typically first order with respect to both the peroxydisulfate and the neutral amine. cdnsciencepub.com

The rate of reaction is also significantly influenced by the electronic properties of the substituents on the aniline ring. Electron-releasing groups tend to accelerate the reaction, while electron-withdrawing groups have a retarding effect. cdnsciencepub.com This observation points to an electrophilic attack on the amine. cdnsciencepub.com A good correlation often exists between the logarithm of the second-order rate constants (log k2) and the pKb values of the corresponding anilines. cdnsciencepub.com

Quantitative structure-activity relationship (QSAR) models have been developed to predict the reductive transformation rate constants of halogenated aromatic hydrocarbons. oup.com These models often use pseudo-first-order rate constants and take into account various structural parameters of the molecule. oup.com

Understanding Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity, the control of which position on a molecule reacts, is a critical aspect of synthesizing specifically substituted compounds. In the halogenation of aniline derivatives, achieving high regioselectivity can be challenging. For instance, early methods for synthesizing compounds like 3-chloro-5-fluoro-4-iodoaniline (B2428650) often resulted in moderate regioselectivity. smolecule.com However, modern techniques, such as directed ortho-metalation (DoM), have significantly improved the precision of these reactions. smolecule.com

The choice of iodinating agent and reaction conditions can dramatically influence the regioselectivity of iodination. For example, the iodination of 3,5-dichloro substituted phenols, anisoles, and anilines with reagents like Ag2SO4/I2 can preferentially yield ortho or para iodinated products depending on the starting material. nih.gov In some cases, a mixture of regioisomers is obtained, and the ratio can be influenced by the solvent. nih.gov For instance, in the iodination of a chlorinated aromatic compound, poor regioselectivity was observed in hexane, while significantly improved para regioselectivity was achieved in acetonitrile. nih.gov

Stereoselectivity, the control of the three-dimensional arrangement of atoms in a molecule, is crucial in the synthesis of chiral compounds. In the α-functionalization of ketones using chiral iodoaniline-lactate based catalysts, the enantioselectivity of the reaction can be improved by modifying the catalyst structure. acs.org For example, catalysts containing a protected nitrogen atom have been shown to give better enantioselectivity than those with an oxygen atom in the same position. acs.org Mechanistic studies suggest that low selectivity in these transformations could arise from an equilibration between different intermediates or the distance between the chiral part of the catalyst and the newly forming stereocenter. acs.org

Computational and Experimental Insights into Solvent and Catalyst Effects on Reaction Mechanisms

The choice of solvent and catalyst can have a profound impact on the reaction mechanism, rate, and selectivity. Computational studies, often using Density Functional Theory (DFT), and experimental investigations have provided valuable insights into these effects.

Solvent Effects:

The solvent can influence a reaction by stabilizing intermediates and transition states. In acid-catalyzed amination reactions, switching from organic solvents like 2-propanol to water has been shown to increase the reaction rate. acs.orgpreprints.org This is attributed to the ability of more polar solvents to better stabilize polar transition states. acs.org However, the choice of solvent can also lead to side reactions. For example, in methanolic solutions, solvolysis can occur, which is not observed in other solvents under similar conditions. acs.org

The following table summarizes the effect of different solvents on the formation of a product in an acid-catalyzed amination reaction.

| Solvent | Conversion after 20 min (%) | Conversion after 6 h (%) |

| Water | >50 (with 1.0 equiv HCl) | 100 |

| Methanol | - | - |

| Ethanol | - | - |

| 2-Propanol | Slower onset | 100 |

| Data derived from studies on related aniline derivatives, highlighting general principles applicable to this compound. acs.orgpreprints.org |

Catalyst Effects:

Catalysts play a pivotal role in many reactions involving halogenated anilines. In palladium-catalyzed cross-coupling reactions, the choice of the palladium catalyst and ligands is crucial. For instance, in the synthesis of aryl sulfones, a mixture of graphite (B72142) and methanesulfonic acid has been developed as a high-yielding and regioselective catalyst system. researchgate.net

In Ullmann-Goldberg coupling reactions, copper(I) iodide (CuI) is a commonly used catalyst, often in combination with a ligand such as N,N'-dimethylethylenediamine (DMEDA). ambeed.comnih.gov The catalyst loading and reaction conditions, such as temperature and the use of microwave irradiation, are optimized to maximize the yield of the desired product. ambeed.comnih.gov

Computational studies have helped to elucidate the role of the catalyst in directing the reaction pathway. For example, in Iridium-catalyzed C-H borylation reactions, experimental and computational studies support an outer-sphere mechanism where the N-H proton of the substrate forms a hydrogen bond with an oxygen atom of a boryl ligand. researchgate.net This interaction helps to explain the observed regioselectivity, which complements that of directed ortho-metalation reactions. researchgate.net

The following table provides examples of catalyst systems used in reactions involving iodoanilines.

| Reaction Type | Catalyst System | Substrate Example | Reference |

| Ullmann-Goldberg Coupling | CuI, N,N'-dimethylethylenediamine | 2-fluoro-4-iodoaniline (B146158) | ambeed.com |

| C-H Borylation | Iridium-based catalyst | Boc-protected arenes | researchgate.net |

| Azide-Alkyne Cycloaddition | Copper nanoparticles on activated carbon (CuNPs/C) | Ethyl-2-bromoacetate, phenylacetylene, sodium azide | nih.gov |

| Hydrogenation | Carbon-supported palladium | Halogenated aromatic nitro compounds | chemicalbook.com |

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. Different types of NMR experiments provide distinct and complementary information.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)Two-dimensional (2D) NMR techniques are indispensable for unambiguously assembling the molecular structure of complex molecules.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. While these techniques are standard for the structural elucidation of haloanilines, a specific analysis for 5-Chloro-2-fluoro-4-iodoaniline has not been published.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy explores the molecular vibrations of a compound. The frequencies of these vibrations are dependent on the masses of the atoms and the strength of the bonds connecting them, providing valuable information about the functional groups present in the molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, wagging). For "this compound," the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. The presence of a substituted aniline (B41778) can be confirmed by specific bands for the amine group and the aromatic ring. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1550 - 1620 |

| C-N | Stretching | 1280 - 1350 |

| C-F | Stretching | 1100 - 1250 |

| C-Cl | Stretching | 700 - 850 |

| C-I | Stretching | 500 - 600 |

Note: These are approximate ranges and can be influenced by the specific electronic environment of the molecule.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations. For "this compound," the C-I bond and the vibrations of the aromatic carbon backbone would likely produce strong signals in the Raman spectrum. bohrium.com The combination of both FT-IR and FT-Raman provides a more complete picture of the molecule's vibrational modes. researchgate.netbohrium.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Ring Breathing/Stretching | 1500 - 1600 |

| C-N | Stretching | 1280 - 1350 |

| C-F | Stretching | 1100 - 1250 |

| C-Cl | Stretching | 700 - 850 |

| C-I | Stretching | 500 - 600 |

Note: These are approximate ranges and can be influenced by the specific electronic environment of the molecule.

Computational Chemistry and Theoretical Studies of 5 Chloro 2 Fluoro 4 Iodoaniline

Theoretical Modeling of Reaction Mechanisms and Transition State Structures

While specific theoretical studies on the reaction mechanisms involving 5-chloro-2-fluoro-4-iodoaniline are not extensively documented in the provided literature, the principles of computational chemistry allow for a robust framework to predict and understand its reactivity. Theoretical modeling of reaction mechanisms for halogenated anilines typically employs quantum chemical methods to elucidate the pathways of chemical transformations, identify key intermediates, and characterize the transition state structures that govern reaction rates.

Methodologies such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are standard tools for these investigations. bohrium.com For a molecule like this compound, computational studies would focus on several key reaction types:

Electrophilic Aromatic Substitution: The amino group is a strong activating group and ortho-, para-director. However, the positions ortho and para to the amino group are substituted. The iodine atom at the 4-position is a potential leaving group in certain reactions. Theoretical calculations can model the approach of an electrophile to the aromatic ring, calculating the activation energies for substitution at different positions. The relative energies of the sigma complexes (arenium ions) formed as intermediates can determine the regioselectivity of the reaction. The transition state structures for these substitutions would reveal the geometry of the molecule at the highest point on the reaction coordinate.

Nucleophilic Aromatic Substitution: Although less common for anilines, the presence of electron-withdrawing halogen atoms can make the ring susceptible to nucleophilic attack under specific conditions. Computational models can explore the feasibility of such reactions, for instance, the displacement of the chloro or iodo group by a strong nucleophile. The calculation of the transition state energies would be crucial in determining whether such a reaction is kinetically viable.

N-Functionalization: Reactions involving the amino group, such as acylation, alkylation, or diazotization, can also be modeled. Theoretical calculations can provide insights into the reaction pathway, the structure of the tetrahedral intermediate in acylation, or the mechanism of diazotization and subsequent reactions of the diazonium salt.

A critical aspect of these theoretical studies is the accurate calculation of the transition state geometry and its associated energy. The transition state is a first-order saddle point on the potential energy surface, and its properties are directly related to the activation energy of the reaction. Computational methods like the synchronous transit-guided quasi-Newton (STQN) method are often used to locate transition states. The vibrational frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in a hypothetical Ullmann-type coupling reaction involving this compound, computational modeling could be used to investigate the oxidative addition of the C-I bond to a copper catalyst, followed by the reductive elimination to form a new C-N bond. nih.gov The geometries and energies of the intermediates and transition states in this catalytic cycle would be of significant interest.

Investigation of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties of organic molecules is a burgeoning field of research due to their potential applications in photonics, optical data storage, and telecommunications. researchgate.net Molecules with large NLO responses often possess a donor-acceptor system connected by a π-conjugated bridge, which facilitates intramolecular charge transfer (ICT). researchgate.net Halogenated anilines are of interest in this regard, as the amino group acts as an electron donor, and the halogen atoms can modulate the electronic properties of the aromatic ring.

The NLO response of a molecule is primarily described by its first hyperpolarizability (β). Theoretical calculations, particularly DFT, have become a powerful tool for predicting the NLO properties of molecules. The choice of functional and basis set is crucial for obtaining accurate results. For example, studies on related anilines have utilized the B3LYP functional with various basis sets. researchgate.netbohrium.com

Natural Bond Orbital (NBO) analysis is a computational technique that can reveal the electronic delocalization and charge transfer interactions within a molecule, which are key to its NLO response. researchgate.netresearchgate.net For halogenated anilines, n→σ* and n→π* hyperconjugative interactions contribute to their non-linearity. researchgate.net The presence of multiple halogens with varying electronegativity and polarizability (F, Cl, I) in this compound suggests a complex interplay of electronic effects that would influence its hyperpolarizability.

The table below presents a comparative view of calculated NLO properties for related aniline (B41778) derivatives, which can serve as a basis for estimating the properties of this compound. The data is derived from computational studies on similar molecules.

| Compound | Dipole Moment (μ) [Debye] | Average Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] |

| Aniline | 1.53 | 6.86 x 10⁻²⁴ | 0.47 x 10⁻³⁰ |

| 3-chloro-4-fluoro aniline | 3.21 | 8.92 x 10⁻²⁴ | 1.25 x 10⁻³⁰ |

| 2-iodo aniline | 2.15 | 10.15 x 10⁻²⁴ | 0.89 x 10⁻³⁰ |

Note: The values for aniline, 3-chloro-4-fluoro aniline, and 2-iodo aniline are based on theoretical calculations from studies on related compounds and are provided for comparative purposes.

Role of 5 Chloro 2 Fluoro 4 Iodoaniline As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Functionalized Aromatic Systems

The strategic placement of three different halogen atoms and an amino group on the aniline (B41778) ring makes 5-Chloro-2-fluoro-4-iodoaniline a highly versatile starting material for the synthesis of a wide range of functionalized aromatic compounds. The distinct reactivities of the iodo, chloro, and fluoro substituents, coupled with the directing effects of the amino group, allow for regioselective modifications.

The iodine atom, being the most reactive halogen, is particularly amenable to various cross-coupling reactions. This includes well-established transformations such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds. innospk.com For instance, palladium-catalyzed cross-coupling reactions with boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) at the iodo position enable the introduction of a wide variety of organic moieties, leading to the creation of complex biaryls, styrenes, and phenylacetylenes, respectively.

Furthermore, the amino group can be readily diazotized and subsequently replaced with other functional groups, or it can be acylated or alkylated to introduce further diversity. The presence of the less reactive chlorine and fluorine atoms provides additional handles for subsequent functionalization under more forcing conditions, allowing for a stepwise and controlled construction of polysubstituted aromatic systems.

Intermediate in the Construction of Complex Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various complex heterocyclic frameworks. The ortho-iodoaniline moiety is a particularly useful precursor for the construction of indole (B1671886) rings, a privileged scaffold in numerous natural products and pharmaceuticals. rsc.org

One common strategy involves the palladium-catalyzed annulation of the ortho-iodoaniline with alkynes, a process that can lead to the formation of functionalized indoles. researchgate.net For example, a synthetic route to methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate for HIV non-nucleoside reverse transcriptase inhibitors, utilizes an ortho-iodoaniline derivative. researchgate.net This synthesis involves the regioselective iodination of a protected aniline, followed by cyclization to form the indole core. researchgate.net The ability to construct such intricate heterocyclic systems highlights the importance of this compound as a strategic starting material.

Application as a Key Synthon in Medicinal Chemistry Building Blocks

The unique substitution pattern of this compound makes it a valuable synthon for the preparation of building blocks used in medicinal chemistry. The term "synthon" refers to a structural unit within a molecule that can be formed and/or assembled by known or conceivable synthetic operations. The combination of halogen and amine functionalities allows for the introduction of this aniline derivative into larger molecules, often imparting specific physicochemical properties or serving as a scaffold for further elaboration.

For example, related fluoro-iodo-anilines are used in the synthesis of selective kinase inhibitors. 2-Fluoro-4-iodoaniline (B146158) is a known moiety in TAK-733, an inhibitor of MEK2, a protein kinase involved in cell signaling pathways. pharmaffiliates.com The presence of fluorine can enhance metabolic stability and binding affinity, while the iodo group provides a site for further synthetic modifications. While direct examples for this compound in specific drugs are not as readily available in the public domain, its structural similarity to known pharmacophores suggests its potential in the design and synthesis of new therapeutic agents.

Contribution to Advanced Material Science Research via Functionalized Intermediates

The applications of this compound and its derivatives extend beyond medicinal chemistry into the realm of material science. The ability to introduce this functionalized aromatic ring into polymers or other materials can impart desirable properties such as thermal stability, flame retardancy, and specific electronic or optical characteristics.

For instance, iodoanilines have been used as precursors for functional materials like phenyl-functionalized graphene oxide, which exhibits enhanced electrical conductivity. smolecule.com The presence of halogens in organic molecules can influence their packing in the solid state and their electronic properties. Molybdenum(V) complexes derived from iodoanilines have been synthesized and studied for their potential as catalysts in ring-opening polymerization, a process used to create biodegradable polymers. lboro.ac.uk While specific research focusing on this compound in material science is emerging, its potential as a monomer or functional additive in the development of new materials with tailored properties is significant. bldpharm.com

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2-fluoro-4-iodoaniline, and how can purity be optimized?

- Methodological Answer : A common approach involves starting with a halogenated aniline derivative. For example, Boc protection of a precursor (e.g., 4-chloro-3-fluoroaniline) can stabilize the amine group before regioselective iodination at the para position . After deprotection, cyclization or further functionalization may follow. To optimize purity:

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Analyze , , and NMR for halogen-induced deshielding and coupling patterns (e.g., coupling in aromatic protons) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or EI-MS (expected M at m/z 271.46) .

- X-ray Crystallography : Resolve crystal structure to validate regiochemistry, as demonstrated for related iodoanilines .

- Elemental Analysis : Verify halogen stoichiometry (Cl, F, I).

Advanced Research Questions

Q. How can researchers address contradictory data in regioselectivity during halogenation steps of substituted anilines?

- Methodological Answer :

- Control Experiments : Compare iodination under varying conditions (e.g., iodine sources, catalysts like CuI). For example, in , optimizing iodination temperature prevented side-product formation (e.g., benzoxazolone derivatives) .

- Computational Modeling : Use DFT calculations to predict halogenation sites based on electron density maps.

- Analytical Cross-Check : Combine HPLC retention times with -NMR to confirm regiochemical outcomes .

Q. What strategies are effective in designing enzyme inhibitors using this compound as a building block, considering halogen positioning?

- Methodological Answer :

- Halogen Bonding : Exploit the iodine atom’s polarizability to form strong interactions with enzyme pockets (e.g., carbonyl or π-systems) .

- SAR Studies : Synthesize analogs with Cl/F/I substitutions to map steric and electronic effects on binding affinity (e.g., fluorine for enhanced lipophilicity, iodine for steric bulk) .

- Biochemical Assays : Use fluorescence polarization or SPR to quantify inhibitor-enzyme binding kinetics .

Q. How should researchers optimize reaction conditions for cross-coupling reactions involving the iodine substituent in this compound?

- Methodological Answer :

- Catalyst Selection : Use Pd(0)/Pd(II) catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings or CuI for Ullmann reactions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance iodine’s leaving-group ability in SNAr reactions .

- Ligand Screening : Test bidentate ligands (e.g., XPhos) to improve catalytic turnover in low-yielding reactions .

Q. What are the best practices for resolving discrepancies between computational predictions and experimental results in the reactivity of polyhalogenated anilines?

- Methodological Answer : - Multi-Method Validation : Compare DFT-predicted reaction pathways with experimental kinetic studies (e.g., Arrhenius plots) [[9]].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.